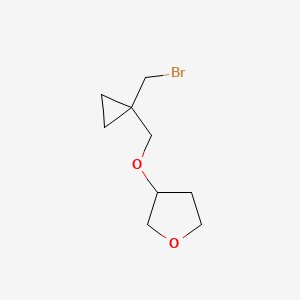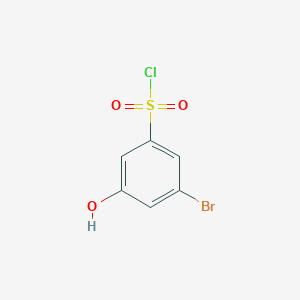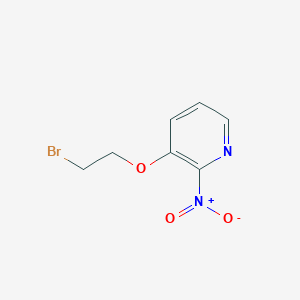
3-(2-Bromoethoxy)-2-nitropyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Bromoethoxy)-2-nitropyridine is an organic compound that belongs to the class of nitropyridines This compound is characterized by the presence of a bromoethoxy group attached to the pyridine ring, along with a nitro group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Bromoethoxy)-2-nitropyridine typically involves the reaction of 2-nitropyridine with 2-bromoethanol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is heated to promote the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the pure product.
化学反应分析
Types of Reactions
3-(2-Bromoethoxy)-2-nitropyridine can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromoethoxy group can be substituted by other nucleophiles.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and other nucleophiles. The reaction is typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly employed.
Major Products Formed
Nucleophilic Substitution: Products depend on the nucleophile used, resulting in compounds such as azidoethoxy or thiocyanatoethoxy derivatives.
Reduction: The major product is 3-(2-Aminoethoxy)-2-nitropyridine.
Oxidation: Products include various oxidized forms of the pyridine ring.
科学研究应用
3-(2-Bromoethoxy)-2-nitropyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 3-(2-Bromoethoxy)-2-nitropyridine involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the bromoethoxy group can undergo nucleophilic substitution. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
3-(2-Chloroethoxy)-2-nitropyridine: Similar structure but with a chloro group instead of a bromo group.
3-(2-Fluoroethoxy)-2-nitropyridine: Contains a fluoro group instead of a bromo group.
3-(2-Iodoethoxy)-2-nitropyridine: Features an iodo group in place of the bromo group.
Uniqueness
3-(2-Bromoethoxy)-2-nitropyridine is unique due to the specific reactivity of the bromoethoxy group, which can undergo a variety of nucleophilic substitution reactions. This makes it a versatile intermediate in organic synthesis. Additionally, the presence of both nitro and bromoethoxy groups provides a combination of redox and substitution chemistry that can be exploited in various applications.
属性
分子式 |
C7H7BrN2O3 |
|---|---|
分子量 |
247.05 g/mol |
IUPAC 名称 |
3-(2-bromoethoxy)-2-nitropyridine |
InChI |
InChI=1S/C7H7BrN2O3/c8-3-5-13-6-2-1-4-9-7(6)10(11)12/h1-2,4H,3,5H2 |
InChI 键 |
HTMBLSCLHGWUFY-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(N=C1)[N+](=O)[O-])OCCBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


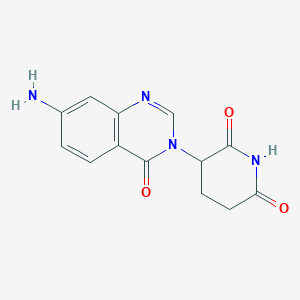
![4-Chloro-1-(pyrimidin-2-yl)-1h-pyrazolo[3,4-d]pyrimidine](/img/structure/B15315027.png)
![5-amino-N-[3-(2,4-dioxo-1,3-diazinan-1-yl)-4-methoxyphenyl]pentanamidehydrochloride](/img/structure/B15315045.png)

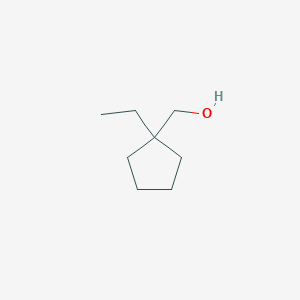

![rac-(1R,4S,5S)-4-(6-methoxypyridin-3-yl)-2-oxabicyclo[2.1.1]hexane-5-carboxylicacid](/img/structure/B15315070.png)

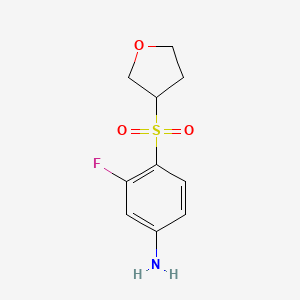
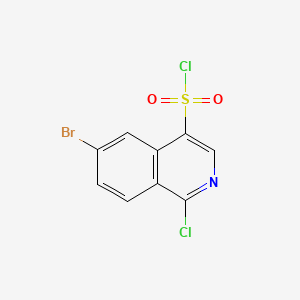
![Tert-butyl1-(bromomethyl)-2-oxa-6-azabicyclo[3.2.1]octane-6-carboxylate](/img/structure/B15315090.png)
